molecular formula C22H18ClN3O4 B4334381 2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

Cat. No.: B4334381
M. Wt: 423.8 g/mol
InChI Key: JSFPXKUTTWKKIL-UHFFFAOYSA-N
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Description

2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE is a useful research compound. Its molecular formula is C22H18ClN3O4 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate is 423.0985838 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity Studies

  • Research on the chemical reactivity of similar compounds, like ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-1-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-6-oxo-1,6-dihydropyridine-3-carboxylate, has explored their condensation reactions under various conditions, leading to the formation of different chromanone and chromenone products. These reactions are significant for understanding the chemical behavior of similar dihydropyridine derivatives (El‐Shaaer et al., 2014).

Structural Analysis and Crystallography

  • Crystallographic studies have been conducted on related compounds to understand their molecular structure and behavior. For instance, the study of crystal structures of calcium channel antagonists, including various dihydropyridine derivatives, revealed insights into their molecular conformations and pharmacological activities (Fossheim et al., 1982).

Application in Dye Synthesis

  • In the field of dye synthesis, derivatives of dihydropyridine have been used to synthesize disperse dyes. These dyes exhibit good levelness, excellent fastness properties, and are applied to polyester and nylon fabrics, showcasing a range of shades (Abolude et al., 2021).

Enantioselective Reactions

  • Studies have also focused on the enantioselectivity of dihydropyridine derivatives. For example, reactions involving Candida rugosa lipase have shown high enantioselectivity in the kinetic resolution of certain dihydropyridine derivatives. This aspect is crucial for creating specific enantiomers of compounds, which can have different biological activities (Sobolev et al., 2002).

Synthesis and Characterization

  • The synthesis and characterization of novel dihydropyridine derivatives have been a subject of extensive research. Efficient and environment-friendly methods for synthesizing these compounds, including variants of dimethyl dihydropyridine derivatives, have been developed. These studies are significant for expanding the applications of these compounds in various fields (ALJumaili, 2016).

Electrophysiological Studies

  • Some dihydropyridine derivatives have been studied for their pharmacological properties, particularly as calcium channel antagonists. Their electrophysiological activities, as revealed through crystallographic analysis, have provided insights into their potential therapeutic applications (Triggle et al., 1980).

Properties

IUPAC Name

dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-1-phenyl-4H-pyridine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4/c1-29-21(27)18-17(13-8-10-14(23)11-9-13)16(12-24)20(25)26(19(18)22(28)30-2)15-6-4-3-5-7-15/h3-11,17H,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFPXKUTTWKKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)Cl)C#N)N)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 2
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2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 4
2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 5
2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Reactant of Route 6
2,3-DIMETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE

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